molecular formula C16H14N2OS B3913095 3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 361179-11-5

3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3913095
CAS No.: 361179-11-5
M. Wt: 282.4 g/mol
InChI Key: SQELFMOZMHVIGU-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (CAS 329779-64-8) is a dihydroquinazolin-4-one derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolin-4-one scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific compound features a 3-(3-methylphenyl) group at the 3-position and a methylsulfanyl (SCH3) moiety at the 2-position, which are key modifications for fine-tuning the molecule's physicochemical properties and its interactions with biological targets. Quinazolinone derivatives have been extensively investigated and shown to exhibit a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antibacterial, and antitumor activities . Specifically, compounds with a 3-methylphenyl substitution at the 3-position of the quinazolinone core have been identified as potent analgesic and anti-inflammatory agents in preclinical research, demonstrating enhanced efficacy and a more favorable safety profile compared to some standard therapeutics . The mechanism of action for quinazolinones is often attributed to their ability to interact with enzymes and receptors; some function as inhibitors of tubulin polymerization, which is a valuable target in anticancer research, while others modulate various signaling pathways involved in inflammation and pain . The presence of the methylsulfanyl group offers a potential site for further chemical modification, making this compound a versatile and valuable intermediate for SAR (Structure-Activity Relationship) studies and the synthesis of more complex analogs. Researchers can utilize this compound as a key building block for developing novel bioactive molecules or as a reference standard in pharmacological screening. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-methylphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17-16(18)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQELFMOZMHVIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328028
Record name 4(3H)-Quinazolinone, 3-(3-methylphenyl)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361179-11-5
Record name 4(3H)-Quinazolinone, 3-(3-methylphenyl)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzaldehyde with 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired quinazolinone derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

COX-2 Inhibition

  • Target Compound : Hypothetically, the methylsulfanyl group may confer moderate COX-2 inhibition due to its electron-donating nature, though direct activity data are unavailable.
  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide : This analog, featuring a para-sulfonamide group, demonstrated 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide’s polar interactions with the enzyme’s active site .

Antimicrobial and Cytokinin Activity

  • 3-(Prop-2-en-1-yl)-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazolin-4-One : The allyl substituent in this compound contributes to cytokinin-like activity, promoting cell division in plants .

Structural and Physical Properties

Table 1: Comparative Overview of Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Biological Activity Reference
Target Compound 3-(3-methylphenyl), 2-(methylsulfanyl) C₁₆H₁₄N₂OS Not reported Hypothetical COX-2 inhibition
4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo...}] 4-methoxyphenyl, sulfonamide C₂₃H₁₉N₃O₄S Not reported 47.1% COX-2 inhibition (20 μM)
3-(2-Chlorophenyl)-2-Sulfanylquinazolin-4-One 2-chlorophenyl, sulfanyl C₁₄H₉ClN₂OS Not reported Structural analog
3-(3,4-Dimethylphenyl)-2-Sulfanylquinazolin-4-One 3,4-dimethylphenyl, sulfanyl C₁₆H₁₄N₂OS Not reported NSC 146567; research compound
2-{[2-(3-Chloro-4-Methylphenyl)-2-Oxoethyl]Sulfanyl}-3-Phenyl-... Phenyl, chloro-methylphenyl chain C₂₃H₁₇ClN₂O₂S Not reported Complex substituent; pharmacokinetic studies pending

Key Observations:

  • Synthetic Yields : Derivatives synthesized via phenacyl bromides (e.g., ) show yields of 56–81%, whereas allyl isothiocyanate-based routes () prioritize robustness over yield .

Crystallographic and Computational Studies

  • Structural Elucidation: SHELX software () is widely used for crystallographic refinement of quinazolinones. For example, employed SHELXL to resolve the planar tetrahydroquinazoline core of 3-(prop-2-en-1-yl)-2-sulfanylidene derivatives .
  • Computational Modeling : highlights the use of spectroscopic techniques (FT-IR, NMR) and computational studies to validate synthesized structures .

Biological Activity

3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. The molecular formula of this compound is C12H13N2OSC_{12}H_{13}N_{2}OS with a molecular weight of approximately 232.30 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a quinazolinone core substituted with a methylsulfanyl group and a 3-methylphenyl moiety. The unique structural components contribute to its biological properties.

Biological Activities

Research indicates that compounds within the quinazolinone class exhibit various biological activities, including:

  • Anticancer Activity : Quinazolinones have been studied for their potential as anticancer agents. For instance, derivatives have shown cytotoxic effects against different cancer cell lines, indicating their role in inhibiting tumor growth .
  • Antimicrobial Properties : Some studies suggest that quinazolinone derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The methylsulfanyl and 3-methylphenyl groups enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity by occupying active sites or allosteric sites.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar quinazolinones is provided below:

Compound NameStructureUnique Features
3-(4-fluorophenyl)-2-(methylsulfanyl)-3H-quinazolin-4-oneStructureContains a fluorine substituent which may alter biological activity.
2-(methylsulfanyl)-3-(2-nitrophenyl)-quinazolin-4(3H)-oneStructureNitrophenyl group may enhance reactivity but differs in activity profile.
6-methyl-2-(methylsulfanyl)-quinazolin-4(3H)-oneStructureMethyl group at position 6 changes electronic properties compared to position 3.

Case Studies

  • Antitumor Activity Study : A study evaluated the anticancer potential of various quinazolinone derivatives, including this compound. Results indicated significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer drug candidate .
  • Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The findings demonstrated that the compound could effectively reduce enzyme activity, highlighting its therapeutic potential in metabolic disorders .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

PrecursorSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
3-Methylphenyl thioureaEthanol7057892
Anthranilic acid derivativeMethanol6568595

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, the methylsulfanyl group shows a singlet at δ 2.45 ppm (¹H) and δ 14.2 ppm (¹³C) .
  • Infrared (IR) Spectroscopy : Detects C=O (1680–1700 cm⁻¹) and C–S (650–700 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water, 70:30) validate purity (>95%) .

Advanced: How can researchers resolve discrepancies between X-ray crystallographic data and spectroscopic findings for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution vs. solid-state rigidity. Strategies include:

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to refine bond lengths/angles (e.g., C–S bond: 1.76 Å crystallographic vs. 1.79 Å calculated) .
  • Dynamic NMR : Compare temperature-dependent NMR to identify rotamers or tautomers .

Q. Table 2: Structural Comparison

ParameterX-Ray DataNMR-Derived ModelDiscrepancy
C–S Bond Length (Å)1.761.791.7%
Dihedral Angle (°)12.315.822%

Advanced: What strategies enhance the antibacterial efficacy of quinazolinone derivatives?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 3-methylphenyl ring to improve membrane penetration .
  • Hybridization : Attach oxadiazole or triazole moieties to the methylsulfanyl group for synergistic effects .

Q. Table 3: Bioactivity Data

DerivativeMIC (μg/mL) E. coliMIC (μg/mL) S. aureusReference
Parent Compound3216
6-Fluoro-substituted analog84

Basic: What kinetic parameters are critical for studying methylsulfanyl group reactivity?

Methodological Answer:

  • Reaction Monitoring : Use HPLC or UV-Vis spectroscopy to track thiol-disulfide exchange kinetics.
  • Activation Energy : Calculate via Arrhenius plots (typical Eₐ: 45–60 kJ/mol for methylsulfanyl derivatives) .

Advanced: How to address contradictory bioactivity data across microbial models?

Methodological Answer:

  • Standardized Assays : Use CLSI/MIC guidelines to control inoculum size and growth media .
  • Membrane Permeability Studies : Compare outer membrane structure of Gram-negative vs. Gram-positive bacteria to explain differential activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
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3-(3-methylphenyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

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